Chk2-IN-1

Description

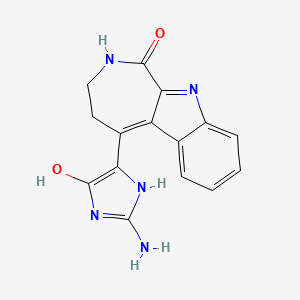

Structure

3D Structure

Properties

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chk2-IN-1: A Selective Inhibitor of Checkpoint Kinase 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated in response to DNA double-strand breaks, Chk2 is a key transducer in the ATM signaling cascade, leading to cell cycle arrest, DNA repair, or apoptosis.[1][3][4][5] Its role in maintaining genomic integrity has made it a significant target in oncology. Chk2-IN-1 is a potent and selective, ATP-competitive inhibitor of Chk2, serving as a critical tool for studying its biological functions and as a potential therapeutic agent.

Biochemical Profile and Mechanism of Action

This compound is a cell-permeable indoloazepine compound that acts as a reversible, ATP-competitive inhibitor of Chk2. By targeting the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response signaling cascade.[6]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against Chk2 and other kinases is summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| Chk2 | 13.5 | [7][8] |

| Chk1 | 220.4 | [7][8] |

| MEK1 | 89 | |

| CK1δ | 1,352 | |

| PKCα | 2,539 | |

| PKCβII | 3,381 | |

| CK2 | >10,000 |

Cellular Activity

This compound has demonstrated various cellular effects, including anti-proliferative and anti-inflammatory properties. It has been shown to suppress the growth of leukemic T cells and inhibit the production of inflammatory cytokines.

Cellular Efficacy Data

| Cellular Effect | Cell Line | IC50 / GI50 (µM) | Reference |

| IL-2 Production Inhibition | Jurkat T cells (PMA-stimulated) | 3.55 | |

| TNF-α Production Inhibition | THP-1 cells (LPS-stimulated) | 8.16 | |

| Growth Inhibition | Leukemic T cells | 1.73 |

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

In response to DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2 at Threonine 68.[4][9] This initiates Chk2 dimerization and autophosphorylation, leading to its full activation.[10] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate the cellular response.

Caption: ATM-Chk2 signaling pathway initiated by DNA double-strand breaks.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of Chk2 and preventing the transfer of phosphate to its substrates.

Caption: Competitive inhibition of Chk2 by this compound.

Conceptual Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a general workflow for determining the IC50 of an inhibitor against a target kinase.

Caption: General workflow for a kinase inhibition assay.

Experimental Protocols

Detailed experimental protocols for the generation of the specific data cited in this document are not publicly available in their entirety. However, based on standard biochemical and cell biology practices, the following methodologies are representative of the types of experiments conducted.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps to determine the IC50 value of this compound against Chk2.

1. Reagents and Materials:

-

Recombinant human Chk2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Peptide substrate for Chk2 (e.g., a synthetic peptide with a Chk2 consensus sequence)

-

ATP solution

-

This compound (serial dilutions in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

-

Add the Chk2 enzyme and peptide substrate solution to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.

-

The signal is measured using a plate reader.

3. Data Analysis:

-

The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Growth Inhibition Assay (General Protocol)

This protocol describes a general method to determine the GI50 of this compound on a cancer cell line.

1. Reagents and Materials:

-

Cancer cell line (e.g., leukemic T cells)

-

Complete cell culture medium

-

This compound (serial dilutions in DMSO)

-

Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Spectrophotometer or luminometer

2. Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of the inhibitor compared to the vehicle control.

-

The GI50 value, the concentration of inhibitor that causes a 50% reduction in cell growth, is determined by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of Chk2 in cellular processes. Its high potency and selectivity make it an important pharmacological agent for investigating the DNA damage response and its implications in cancer biology. Further studies exploring its in vivo efficacy and safety profile are warranted to assess its full therapeutic potential.

References

- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CHEK2 - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Chk2-IN-1 and the ATM-Dependent Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the checkpoint kinase 2 (Chk2) inhibitor, Chk2-IN-1, and its role within the Ataxia-Telangiectasia Mutated (ATM)-dependent signaling pathway. This document details the core mechanics of this critical DNA damage response (DDR) pathway, presents quantitative data on this compound's activity, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades and experimental workflows.

Introduction to the ATM-Chk2 Signaling Pathway

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. A primary defense mechanism against the most severe form of this damage, DNA double-strand breaks (DSBs), is the ATM-Chk2 signaling pathway.[1][2] This pathway is a cornerstone of the DNA damage response, orchestrating a range of cellular outcomes from cell cycle arrest to DNA repair and, in cases of irreparable damage, apoptosis.[3][4]

Upon the induction of DSBs by agents such as ionizing radiation or certain chemotherapeutics, the ATM kinase is recruited to the site of damage and activated.[3][5] Activated ATM then phosphorylates a host of downstream targets, a key one being the serine/threonine kinase Chk2.[3][6] This phosphorylation, primarily on threonine 68 (Thr68), triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[7][8]

Once active, Chk2 acts as a crucial signal transducer, phosphorylating a variety of effector proteins to elicit a coordinated cellular response.[4][7] Key substrates of Chk2 include:

-

p53: Phosphorylation of p53 by Chk2 contributes to its stabilization and activation, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[5][9]

-

Cdc25A and Cdc25C: Chk2-mediated phosphorylation of these phosphatases leads to their degradation (Cdc25A) or sequestration in the cytoplasm (Cdc25C), preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest at the G1/S and G2/M transitions.[5][6]

-

BRCA1: Chk2 phosphorylates BRCA1, a key factor in homologous recombination-mediated DNA repair, highlighting the direct link between checkpoint activation and the DNA repair machinery.[10]

Given its central role in the DNA damage response, Chk2 has emerged as a compelling target for therapeutic intervention, particularly in oncology.[3] Inhibiting Chk2 can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints and impairing DNA repair.[3]

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of Chk2.[11] Its primary mechanism of action is the competitive inhibition of the ATP binding site of the Chk2 kinase, thereby preventing the phosphorylation of its downstream substrates.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Kinase | Reference |

| IC50 | 13.5 nM | Chk2 | [11] |

| IC50 | 220.4 nM | Chk1 | [11] |

This data highlights the selectivity of this compound for Chk2 over the related checkpoint kinase, Chk1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the ATM-Chk2 pathway.

In Vitro Kinase Assay for Chk2 Activity

This protocol is designed to measure the enzymatic activity of Chk2 in the presence of an inhibitor.

Materials:

-

Recombinant human Chk2 kinase

-

CHK2 Kinase Assay Kit (containing 5x Kinase assay buffer, ATP, and CHKtide substrate)[12]

-

This compound

-

ADP-Glo™ Kinase Assay kit

-

96-well white plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a 1x Kinase assay buffer by diluting the 5x stock.[12]

-

Prepare a master mix containing 1x Kinase assay buffer, ATP, and CHKtide substrate.[12]

-

Aliquot the master mix into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in 1x Kinase assay buffer and add to the appropriate wells. For control wells, add buffer alone.

-

Dilute the recombinant Chk2 kinase in 1x Kinase assay buffer.

-

Initiate the kinase reaction by adding the diluted Chk2 to each well.

-

Incubate the plate at 30°C for 45 minutes.[12]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[12]

-

Read the luminescence on a microplate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis for Chk2 Pathway Activation

This protocol is used to assess the phosphorylation status of Chk2 and its downstream targets in cells treated with a DNA damaging agent and a Chk2 inhibitor.

Materials:

-

Cell lines of interest (e.g., MCF-7)

-

DNA damaging agent (e.g., Doxorubicin, Etoposide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Induce DNA damage by adding the DNA damaging agent for the desired duration.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Chk2 inhibition on cell cycle distribution following DNA damage.

Materials:

-

Cell lines of interest

-

DNA damaging agent

-

This compound

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound and/or a DNA damaging agent as described for the western blot protocol.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Visualizing the ATM-Chk2 Pathway and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying Chk2 inhibition.

Caption: The ATM-Chk2 signaling pathway in response to DNA double-strand breaks.

Caption: A typical experimental workflow to evaluate the effects of this compound.

Conclusion

This compound serves as a valuable research tool for dissecting the complexities of the ATM-Chk2 signaling pathway. Its potency and selectivity make it an ideal probe for investigating the downstream consequences of Chk2 inhibition. For drug development professionals, understanding the intricate molecular interactions and cellular responses governed by this pathway is paramount for the rational design of novel anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for further research and development in this critical area of cancer biology.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abeomics.com [abeomics.com]

- 6. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperative functions of Chk1 and Chk2 reduce tumour susceptibility in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Chk2-IN-1: A Technical Guide to its Target, Binding Affinity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1] In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates a cascade of downstream substrates involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[1][2][3] Given its central role in cell cycle regulation, Chk2 has emerged as a promising therapeutic target in oncology.[2] Chk2 inhibitors, such as Chk2-IN-1, are being investigated for their potential to sensitize cancer cells to DNA-damaging agents.[2] This technical guide provides an in-depth overview of this compound, focusing on its target protein, binding affinity, and the experimental methodologies used for its characterization.

Target Protein: Checkpoint Kinase 2 (Chk2)

The primary target of this compound is the human Checkpoint Kinase 2 (Chk2). Chk2 is a key transducer kinase in the ATM-Chk2 signaling pathway, which is activated in response to DNA double-strand breaks.[4] The activation of Chk2 is a multi-step process initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][5] Upon DNA damage, ATM phosphorylates Chk2 at threonine 68 (Thr68).[2][5] This phosphorylation event triggers the dimerization of Chk2, which in turn leads to autophosphorylation at other residues, resulting in full kinase activation.[5] Once activated, Chk2 phosphorylates a variety of downstream targets to orchestrate the cellular response to DNA damage.

Binding Affinity of this compound

| Target | IC50 (nM) | Selectivity (Chk1/Chk2) |

| Chk2 | 13.5 | ~16-fold |

| Chk1 | 220.4 |

Table 1: Binding Affinity of this compound. The table summarizes the reported IC50 values of this compound for its primary target, Chk2, and a related kinase, Chk1. The selectivity is calculated as the ratio of the IC50 for Chk1 to the IC50 for Chk2.

Signaling Pathway

The Chk2 signaling pathway is a crucial component of the DNA damage response. The following diagram illustrates the key steps in the activation of Chk2 and its downstream effects.

Caption: Chk2 Signaling Pathway in DNA Damage Response.

Experimental Protocols

The determination of the binding affinity and functional effects of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against Chk2 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

This compound (or other test inhibitor)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

-

Prepare a solution of Chk2 enzyme in kinase assay buffer.

-

Prepare a solution of the Chk2 substrate and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the diluted this compound or vehicle control to the wells of the assay plate.

-

Add the Chk2 enzyme solution to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay (Inhibition of Chk2 Activity in Cells)

This protocol describes a general method to assess the ability of this compound to inhibit Chk2 activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

Human cell line with a functional DNA damage response pathway (e.g., U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53)

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating the cells with a DNA damaging agent.

-

Incubate for an appropriate time to allow for Chk2 activation and downstream signaling.

-

-

Protein Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against the proteins of interest.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence or fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Calculate the ratio of phosphorylated protein to total protein for each condition.

-

Assess the dose-dependent inhibition of Chk2 substrate phosphorylation by this compound.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a Chk2 inhibitor like this compound.

Caption: Workflow for Chk2 Inhibitor Discovery and Characterization.

References

- 1. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Structure and activation mechanism of the CHK2 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chk2-IN-1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Molecular Structure, Properties, and Experimental Evaluation of the Checkpoint Kinase 2 Inhibitor, Chk2-IN-1.

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 initiates a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2] Given its central role in cell cycle regulation, Chk2 has emerged as a significant target for therapeutic intervention in oncology. This compound is a potent and selective small molecule inhibitor of Chk2, demonstrating significant potential in preclinical studies. This document provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical and biological properties, and detailed experimental protocols for its evaluation.

Molecular Structure and Properties of this compound

This compound is a small molecule inhibitor with the chemical formula C15H13N5O2.[3] Its structure and key properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(2-amino-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene)-3,4,5,10-tetrahydroazepino[3,4-b]indol-1-one | [2] |

| CAS Number | 724708-21-8 | [2] |

| Molecular Formula | C15H13N5O2 | [3] |

| Molecular Weight | 295.3 g/mol | [3] |

| SMILES | O=C(C(N1)=C/2C3=C1C=CC=C3)NCCC2=C4N=C(N)NC4=O | [3] |

| Solubility | Soluble in DMSO | [2] |

Biological Properties

| Property | Value | Reference |

| Target | Checkpoint Kinase 2 (Chk2) | [1] |

| IC50 (Chk2) | 13.5 nM | [1] |

| IC50 (Chk1) | 220.4 nM | [1] |

| Mechanism of Action | ATP-competitive inhibitor | Inferred from kinase inhibitor mechanism |

| Biological Effect | Elicits a strong ATM-dependent Chk2-mediated radioprotection effect. | [1] |

Chk2 Signaling Pathway

The Chk2 signaling pathway is a cornerstone of the cellular response to DNA damage. The following diagram illustrates the key components and interactions within this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Chk2 Kinase Assay

This protocol is designed to measure the enzymatic activity of Chk2 and to determine the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human Chk2 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

Chk2 peptide substrate (e.g., CHKtide)

-

This compound

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. A final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the Chk2 peptide substrate, and the ATP solution.

-

Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant Chk2 enzyme to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, U2OS)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Chk2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of Chk2 and its downstream targets in cells.

Materials:

-

Cells treated with a DNA damaging agent (e.g., etoposide or ionizing radiation) with or without this compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser20)).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a valuable research tool for investigating the role of Chk2 in the DNA damage response and for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its molecular and biological properties, as well as detailed protocols for its in vitro and cell-based evaluation. The provided information and methodologies will aid researchers and drug development professionals in effectively utilizing this compound in their studies.

References

Chk2-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the scientific rationale, synthesis, biological evaluation, and the key experimental protocols used to validate its activity and mechanism of action.

Introduction to Chk2 and its Role in the DNA Damage Response

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated in response to DNA double-strand breaks (DSBs), Chk2 acts as a critical signal transducer, phosphorylating a variety of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1][2] This function is crucial for maintaining genomic stability and preventing the propagation of damaged DNA.[2] The central role of Chk2 in the DDR has made it an attractive target for therapeutic intervention, particularly in oncology.[1][2]

Discovery and Rationale for this compound

This compound (also referred to as indoloazepine 1 in the primary literature) was developed as a potent and selective inhibitor of Chk2.[1][2] The rationale behind its development is twofold. Firstly, inhibiting Chk2 in cancer cells, many of which have compromised p53 function, could sensitize them to DNA-damaging agents like chemotherapy and radiation by preventing cell cycle arrest and DNA repair. Secondly, in normal tissues with wild-type p53, Chk2 inhibition may offer a radioprotective effect by transiently blocking the apoptotic signaling cascade, allowing more time for DNA repair and thus reducing the toxic side effects of cancer therapies.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed synthetic scheme is provided in the primary literature.[1]

Biological Activity and Quantitative Data

This compound has been demonstrated to be a potent and selective inhibitor of Chk2. Its biological activity has been characterized through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Chk2 | 13.5 |

| Chk1 | 220.4 |

| Data sourced from MedChemExpress product page, citing Nguyen et al., 2012.[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| HCT116 | Western Blot | Inhibition of Chk2 autophosphorylation (Ser516) | Effective inhibition observed | [1][2] |

| Normal Human Fibroblasts | Clonogenic Survival | Radioprotection | Increased cell survival after ionizing radiation | [1][2] |

| p53 mutant cells | Clonogenic Survival | Radioprotection | No significant radioprotective effect | [1][2] |

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.

Experimental Workflow for this compound Characterization

This diagram outlines the typical workflow for characterizing a Chk2 inhibitor like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from the primary literature.

In Vitro Chk2 Kinase Assay

This protocol is designed to determine the in vitro potency of this compound against Chk2 kinase.

-

Materials:

-

Recombinant human Chk2 enzyme

-

Chk2 substrate peptide (e.g., CHKtide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant Chk2 enzyme diluted in kinase assay buffer to each well.

-

Add 2 µL of a mixture of Chk2 substrate peptide and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Chk2.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Chk2 Phosphorylation

This protocol is used to assess the ability of this compound to inhibit the autophosphorylation of Chk2 at Serine 516 in a cellular context.

-

Materials:

-

HCT116 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in DMSO)

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk2 (Ser516), anti-total Chk2, anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Expose the cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage and activate Chk2.

-

Incubate the cells for an additional 1-2 hours post-irradiation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Chk2 (Ser516) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Chk2 and a loading control (e.g., actin) to ensure equal protein loading.

-

Clonogenic Survival Assay

This assay is used to determine the long-term radioprotective effect of this compound on cells.

-

Materials:

-

Normal human fibroblasts (or other non-transformed cell line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Ionizing radiation source

-

6-well plates

-

Crystal violet staining solution

-

-

Procedure:

-

Seed a known number of cells (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.

-

Pre-treat the cells with this compound or DMSO for 1-2 hours.

-

Expose the cells to a specific dose of ionizing radiation (e.g., 2-6 Gy).

-

After irradiation, remove the medium containing the inhibitor and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the colonies with PBS, fix them with methanol, and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the non-irradiated control.

-

Compare the surviving fractions of the this compound treated cells to the DMSO-treated cells to determine the radioprotective effect.

-

Conclusion

This compound is a valuable research tool for investigating the role of Chk2 in the DNA damage response and other cellular processes. Its potency and selectivity make it a suitable probe for dissecting the intricate signaling pathways governed by Chk2. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and potential therapeutic application of Chk2 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination with genotoxic cancer therapies.

References

Chk2-IN-1: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated in response to DNA double-strand breaks (DSBs), Chk2 orchestrates a signaling cascade that can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[2][3] This function makes Chk2 a compelling target for cancer therapy. Inhibiting Chk2 can disrupt these DNA damage checkpoints, potentially sensitizing cancer cells to DNA-damaging agents and inducing cell death.[4]

Chk2-IN-1 is a potent and selective inhibitor of Chk2, derived from the natural product hymenialdisine.[1][5] This technical guide provides an in-depth overview of the effects of this compound on cell cycle arrest and apoptosis, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation

Inhibitory Activity of this compound and Representative Chk2 Inhibitors

The inhibitory potency of this compound and other commonly used Chk2 inhibitors is typically determined through in vitro kinase assays, measuring the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound | Chk2 | 13.5 | [1] |

| Chk1 | 220.4 | [1] | |

| BML-277 | Chk2 | 15 | [5] |

| CCT241533 | Chk2 | 3 | [6][7] |

| Chk1 | 190 | [7] |

Representative Effects of Chk2 Inhibition on Cell Cycle Distribution

Inhibition of Chk2 can lead to an abrogation of cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage. This can cause cells to prematurely enter mitosis with damaged DNA. The following table presents representative data on how a selective Chk2 inhibitor can alter the cell cycle profile of cancer cells, both with and without a DNA damaging agent.

Data is representative of the effects of a potent Chk2 inhibitor on a p53-defective cancer cell line (e.g., HT-29) as specific data for this compound was not available.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (DMSO) | 55 | 25 | 20 | [8] |

| Chk2 Inhibitor alone | 53 | 23 | 24 | [8] |

| DNA Damaging Agent (e.g., Bleomycin) | 20 | 30 | 50 | [8] |

| Chk2 Inhibitor + DNA Damaging Agent | 22 | 48 | 30 | [8] |

Representative Effects of Chk2 Inhibition on Apoptosis

By disrupting the DNA damage response and forcing cells with damaged DNA to proceed through the cell cycle, Chk2 inhibition can lead to increased apoptosis, often in combination with DNA-damaging agents.

Data is representative of the effects of a potent Chk2 inhibitor on a cancer cell line as specific data for this compound was not available.

| Treatment | % Apoptotic Cells (Annexin V positive) | Reference |

| Control (DMSO) | 5 | [9] |

| Chk2 Inhibitor alone | 8 | [9] |

| DNA Damaging Agent (e.g., Ionizing Radiation) | 25 | [9] |

| Chk2 Inhibitor + DNA Damaging Agent | 45 | [9] |

Signaling Pathways and Mechanisms

Chk2 Signaling in DNA Damage Response

Upon DNA damage, particularly double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2.[3] Activated Chk2, in turn, phosphorylates a range of downstream targets to initiate cell cycle arrest and apoptosis. Key substrates include the p53 tumor suppressor and Cdc25 phosphatases.[2]

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 kinase domain. This prevents the phosphorylation of its downstream substrates, thereby inhibiting the DNA damage response pathway.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a DMSO-treated vehicle control.

-

MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls (e.g., DMSO, DNA damaging agent).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol is used to detect and quantify apoptotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This protocol is used to detect the levels of specific proteins involved in the Chk2 pathway.

-

Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk2, total Chk2, p53, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

A typical workflow for investigating the effects of this compound is outlined below.

Conclusion

References

- 1. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

The Radioprotective Potential of Chk2 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 2 (Chk2) is a critical transducer in the DNA damage response (DDR) pathway, activated by DNA double-strand breaks induced by ionizing radiation. Its activation orchestrates cell fate decisions, including cell cycle arrest, DNA repair, and apoptosis. Inhibition of Chk2 has emerged as a promising strategy for cancer therapy, not only to sensitize tumor cells to radiation but also to protect normal tissues from its cytotoxic effects. This technical guide explores the core principles behind the radioprotective effect of Chk2 inhibitors, with a focus on the underlying molecular mechanisms, experimental validation, and relevant signaling pathways. While specific data for Chk2-IN-1 is limited in the public domain, this document consolidates findings from studies on various Chk2 inhibitors to provide a comprehensive understanding of their radioprotective potential.

Introduction: The Dual Role of Chk2 in the DNA Damage Response

Ionizing radiation (IR) induces a variety of cellular damages, with DNA double-strand breaks (DSBs) being the most lethal. In response to DSBs, the cell activates a complex signaling network known as the DNA Damage Response (DDR) to maintain genomic integrity. A key player in this response is the serine/threonine kinase Chk2.[1][2]

Upon DNA damage, Chk2 is primarily activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response, which includes:

-

Cell Cycle Arrest: Chk2 can induce cell cycle arrest at G1/S and G2/M checkpoints, providing time for DNA repair.[1]

-

DNA Repair: Chk2 is involved in regulating DNA repair pathways.[1]

-

Apoptosis: In cases of extensive damage, Chk2 can promote apoptosis, or programmed cell death, primarily through the p53 tumor suppressor pathway.[2][4][5]

The rationale for using Chk2 inhibitors as radioprotectors stems from the differential reliance of normal and cancerous cells on cell cycle checkpoints. Many tumor cells have defective G1 checkpoints (e.g., mutated p53), making them more dependent on the S and G2/M checkpoints for survival after DNA damage. In contrast, normal cells possess intact checkpoint machinery.[2][6] By inhibiting Chk2, it is possible to abrogate the apoptotic signal in normal cells, allowing them to arrest and repair DNA damage, while simultaneously sensitizing p53-deficient cancer cells to the lethal effects of radiation.[2][6]

Quantitative Data on Chk2 Inhibitor Activity

The following tables summarize the available quantitative data for various Chk2 inhibitors, demonstrating their potency and cellular effects. It is important to note the absence of specific public data for "this compound," and thus, data for other well-characterized inhibitors are presented as representative examples.

Table 1: In Vitro Potency of Selected Chk2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| 2-arylbenzimidazole 2h | Chk2 | 15 | Kinase Assay | [1] |

| Hymenialdisine-derived analogues | Chk2 | Nanomolar range | Kinase Assay | [2][6] |

| Isobavachalcone (IBC) | Chk2 | Not Specified | Radiometric Assay | [7] |

| BML-277 (Chk2 inhibitor II) | Chk2 | Not Specified | Cellular Assays | [8] |

| AZD7762 | Chk1/Chk2 | Not Specified | Cellular Assays | Not Applicable |

| NSC 109555 ditosylate | Chk2 | Not Specified | Cellular Assays | [9] |

Table 2: Radioprotective Effects of Chk2 Inhibition on Normal Cells

| Cell Type | Chk2 Inhibitor | Radiation Dose (Gy) | Observed Effect | Reference |

| Human CD4+ and CD8+ T-cells | 2-arylbenzimidazole 2h | Not Specified | Protection from apoptosis | [1] |

| Normal human cells (p53 wt) | Hymenialdisine-derived analogues | Not Specified | Increased survival | [2][6] |

| Chk2-/- MEFs | Genetic knockout | Various | Resistance to ionizing radiation | [5] |

| Wild-type MEFs | zVAD (caspase inhibitor) + IR | Various | Increased survival to the level of Chk2-/- cells | [5] |

Core Signaling Pathways

The radioprotective effect of Chk2 inhibitors is intricately linked to their modulation of the DNA damage response signaling cascade. The following diagrams, generated using the DOT language, illustrate these key pathways.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A549 (human lung cancer), MCF7 (human breast cancer), and mouse embryonic fibroblasts (MEFs) from wild-type and Chk2-knockout mice are commonly used.[10][11]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Inhibitor Treatment: Cells are pre-incubated with the Chk2 inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) before irradiation.[9]

-

Irradiation: Irradiation is performed using an X-ray source at various doses (e.g., 3, 5, 7, 10 Gy).[9]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive viability.

-

Cell Seeding: Cells are seeded at a low density in multi-well plates to allow for individual colony formation.[12]

-

Treatment and Irradiation: Cells are treated with the Chk2 inhibitor and irradiated as described above.

-

Incubation: Plates are incubated for 10-14 days to allow for colony growth.[12]

-

Fixation and Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.[12]

-

Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.

Western Blot Analysis

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the DDR pathway.

-

Cell Lysis: At various time points after irradiation, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-pChk2 (Thr68), anti-p53 (Ser20)) and total proteins.[4]

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[13]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.

-

Cell Cycle Analysis:

-

Cell Fixation: Cells are harvested and fixed in cold ethanol.[4]

-

Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI).[9]

-

Analysis: The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[4]

-

Analysis: The fluorescence of the stained cells is measured by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.

-

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling reagents.[9]

-

Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated label is detected, often by fluorescence microscopy or flow cytometry, to identify apoptotic cells.[9]

Conclusion and Future Directions

The inhibition of Chk2 presents a compelling strategy for enhancing the therapeutic ratio of radiotherapy. By selectively protecting normal tissues from radiation-induced apoptosis while potentially sensitizing p53-deficient tumors, Chk2 inhibitors hold the promise of allowing for higher, more effective radiation doses with fewer side effects. The available data, primarily from preclinical studies with various Chk2 inhibitors, strongly support this concept.

Future research should focus on several key areas:

-

Specificity of Chk2 Inhibitors: The development of highly specific Chk2 inhibitors, such as this compound, is crucial to minimize off-target effects.

-

In Vivo Studies: More extensive in vivo studies are needed to validate the radioprotective effects of Chk2 inhibitors in animal models and to assess their pharmacokinetic and pharmacodynamic properties.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of Chk2 inhibitors as radioprotective agents in cancer patients.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from Chk2 inhibitor-based therapies will be essential for their successful clinical translation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chk2-mediated G2/M Cell Cycle Arrest Maintains Radiation Resistance in Malignant Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHK2 is involved in the p53-independent radiosensitizing effects of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronically Radiation-Exposed Survivor Glioblastoma Cells Display Poor Response to Chk1 Inhibition under Hypoxia [mdpi.com]

- 13. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chk2-IN-1 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis.[1] In response to DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase, leading to its autophosphorylation and subsequent phosphorylation of a cascade of downstream targets, including p53 and Cdc25 phosphatases.[1][2] Given its central role in the DNA damage response, Chk2 has emerged as a promising therapeutic target in oncology.[3][4] Chk2 inhibitors, such as Chk2-IN-1, are being investigated for their potential to sensitize cancer cells to DNA-damaging agents.[3]

These application notes provide a detailed protocol for a cell-based assay to evaluate the potency and cellular activity of Chk2 inhibitors. The primary method described is the quantification of Chk2 phosphorylation at key activation sites in response to a DNA-damaging agent, with and without the inhibitor.

Chk2 Signaling Pathway in DNA Damage Response

In response to DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM kinase. Activated ATM then phosphorylates Chk2 at Threonine 68 (Thr68), initiating Chk2's activation sequence.[5] This is followed by Chk2 dimerization and autophosphorylation at other sites, such as Serine 516 (S516), leading to full kinase activity.[6] Activated Chk2 then phosphorylates a range of downstream substrates to elicit a cellular response.[1]

Quantitative Data Summary

The potency of Chk2 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) in cell-based assays. Below is a summary of representative data for known Chk2 inhibitors.

| Inhibitor | Cell Line | Assay Type | Endpoint Measured | IC50 / GI50 (µM) | Reference |

| CCT241533 | HT-29 | Growth Inhibition | Cell Viability | 1.7 | [7] |

| CCT241533 | HeLa | Growth Inhibition | Cell Viability | 2.2 | [7] |

| CCT241533 | MCF-7 | Growth Inhibition | Cell Viability | 5.1 | [7] |

| Isobavachalcone (IBC) | - | In Vitro Kinase Assay | Chk2 Activity | 3.5 | [8] |

| PV1019 | OVCAR-5 | Western Blot | Chk2 p-Ser516 | ~2.8 | [6] |

Experimental Protocols

Protocol 1: Western Blot Analysis of Chk2 Phosphorylation

This protocol details the measurement of Chk2 activation by assessing the phosphorylation of Chk2 at Serine 516 (p-Chk2 S516) in cells treated with a DNA-damaging agent and a Chk2 inhibitor.

Materials:

-

Cell Lines: HT-29, HeLa, or MCF-7 human cancer cell lines.

-

Culture Medium: Appropriate medium (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

DNA-Damaging Agent: Etoposide (stock solution in DMSO).

-

Chk2 Inhibitor: this compound (stock solution in DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-Chk2 (Ser516), Rabbit anti-Chk2 (total), Mouse anti-Actin.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Other Reagents: PBS, BSA, non-fat dry milk, TBST, ECL Western blotting substrate.

Experimental Workflow:

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 1 hour.[7]

-

DNA Damage Induction: Add a DNA-damaging agent, such as etoposide (final concentration 50 µM), to the wells and incubate for an additional 5 hours.[7] Include a control well with no etoposide treatment.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk2 (Ser516), total Chk2, and a loading control (e.g., Actin) overnight at 4°C with gentle agitation.[5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-Chk2 signal to the total Chk2 and loading control signals. Calculate the percentage of inhibition for each concentration of this compound relative to the etoposide-treated control.

Protocol 2: Immunofluorescence Staining of Phospho-Chk2

This protocol allows for the visualization and quantification of Chk2 activation at a single-cell level by staining for phosphorylated Chk2 (Thr68).

Materials:

-

Cell Lines and Culture Reagents: As described in Protocol 1.

-

Glass Coverslips: Sterile glass coverslips placed in 12- or 24-well plates.

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.1% Triton X-100 in PBS.

-

Blocking Solution: 5% normal goat serum in PBS.

-

Primary Antibody: Rabbit anti-phospho-Chk2 (Thr68).

-

Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG.

-

Nuclear Stain: DAPI.

-

Mounting Medium: Anti-fade mounting medium.

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound and etoposide as described in Protocol 1.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[10]

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[10]

-

Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the coverslips with the primary antibody against phospho-Chk2 (Thr68) diluted in blocking buffer overnight at 4°C in a humidified chamber.[12]

-

Secondary Antibody Incubation: Wash the coverslips with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12]

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto glass slides using an anti-fade mounting medium.[11]

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the fluorescence intensity of phospho-Chk2 in the nucleus.

Conclusion

The provided protocols offer robust methods for assessing the cellular activity of Chk2 inhibitors like this compound. By measuring the inhibition of DNA damage-induced Chk2 phosphorylation, researchers can effectively determine the potency and mechanism of action of these compounds in a cellular context. These assays are essential tools for the preclinical evaluation and development of novel Chk2-targeted cancer therapies.

References

- 1. ptglab.com [ptglab.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-Chk2 (Thr68) Antibody (#2661) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes and Protocols for Chk2-IN-1 in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), in mammalian cell culture. This document outlines the inhibitor's properties, experimental procedures for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to this compound

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR).[1][2] Activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3][4][5] Given its central role in cell fate decisions following genotoxic stress, Chk2 is a significant target in cancer research and drug development.

This compound is a potent and selective ATP-competitive inhibitor of Chk2.[6][7][8] Its ability to specifically block Chk2 activity makes it a valuable tool for investigating the Chk2 signaling pathway and for evaluating the therapeutic potential of Chk2 inhibition, particularly in sensitizing cancer cells to DNA-damaging agents.

Properties of this compound

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

| Property | Value | Reference(s) |

| Target | Checkpoint Kinase 2 (Chk2) | [6][7][8] |

| IC50 (Chk2) | 13.5 nM | [6][7][8] |

| IC50 (Chk1) | 220.4 nM | [6][7][8] |

| Solubility | Soluble in DMSO | [8][9] |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [8] |

| Chemical Formula | C15H13N5O2 | [8][10] |

| Molecular Weight | 295.30 g/mol | [10] |

Note: For optimal solubility, the stock solution can be warmed to 37°C and sonicated.[8]

Signaling Pathway

The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.

References

- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immunomart.com [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Enzo Life Sciences Chk2 inhibitor (1mg). CAS: 724708-21-8, Quantity: Each | Fisher Scientific [fishersci.com]

- 10. Chk2 Inhibitor [sigmaaldrich.com]

Application Notes and Protocols for Chk2-IN-1 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), in in vitro research settings. Detailed protocols for key experiments are provided to assist in the accurate assessment of its biological activity.

Introduction

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway.[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[2] Dysregulation of the Chk2 signaling pathway is implicated in cancer, making it an attractive target for therapeutic intervention. This compound is a potent and selective ATP-competitive inhibitor of Chk2, demonstrating significant potential as a tool for studying the roles of Chk2 in cellular processes and as a starting point for drug discovery efforts.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound and other relevant Chk2 inhibitors.